Cyclohex-3-enyl-cyclohexylamine
CAS No.:
Cat. No.: VC13876222
Molecular Formula: C12H21N
Molecular Weight: 179.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N |
|---|---|
| Molecular Weight | 179.30 g/mol |
| IUPAC Name | N-cyclohexylcyclohex-3-en-1-amine |
| Standard InChI | InChI=1S/C12H21N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3,11-13H,2,4-10H2 |
| Standard InChI Key | JRQUDFYDNMXYLA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC2CCC=CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cyclohex-3-enyl-cyclohexylamine consists of two cyclohexane-derived rings: one fully saturated cyclohexyl group and a cyclohexene ring with a double bond at the 3-position. The amine group (-NH-) bridges these rings, creating a rigid yet flexible scaffold. The 2D structure (SMILES: ) and 3D conformation highlight steric interactions between the rings, influencing reactivity and binding potential.
Computed and Experimental Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 179.30 g/mol | |
| XLogP3-AA (Lipophilicity) | 3.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 2 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
The compound’s lipophilicity (XLogP3-AA = 3.2) suggests moderate membrane permeability, a trait advantageous for bioactive molecules. Its single hydrogen bond donor and acceptor limit polar interactions, favoring hydrophobic environments .
Synthesis and Manufacturing Approaches
Alternative Routes
VulcanChem notes ongoing research into novel synthesis strategies, potentially including:
Applications in Pharmaceutical Development
Challenges in Drug Design
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Metabolic Stability: The amine group may undergo rapid hepatic oxidation, shortening half-life.
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Stereochemical Complexity: Unsaturation in the cyclohexene ring introduces cis-trans isomerism, complicating synthesis and purification.
Future Directions and Research Gaps
Priority Investigations
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Synthetic Optimization: Developing high-yield, stereoselective routes using catalysts like palladium or enzymes.
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Pharmacological Profiling: Screening against receptor libraries to identify lead targets.
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Toxicological Assessments: Evaluating acute and chronic toxicity in model organisms.
Collaborative Opportunities
Academic-industrial partnerships could accelerate applications, particularly in CNS disorders and metabolic diseases. Open-source data sharing, as seen in PubChem , will be critical for validating computational predictions.
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